molecular formula C10H10N4O2 B1589640 N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide CAS No. 39263-34-8

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide

Cat. No. B1589640
CAS RN: 39263-34-8
M. Wt: 218.21 g/mol
InChI Key: RLSZPRPVHOOMBN-UHFFFAOYSA-N
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Description

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H10N4O2 . It has an average mass of 218.212 Da and a monoisotopic mass of 218.080383 Da .


Molecular Structure Analysis

The molecular structure of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide consists of a cyano group (-CN), a nitro group (-NO2), and a dimethylamino group (-N(CH3)2) attached to a phenyl ring .


Physical And Chemical Properties Analysis

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is a solid at room temperature . It has a melting point of 146-148°C .

Scientific Research Applications

Electrochemical Behavior

  • The electrochemical behavior of derivatives similar to N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide has been studied. For instance, the electrochemical reduction of related compounds in acidic or basic mediums can lead to different products, such as amino-benzonaphtyridine N-oxide and cyclic hydroxamic acids (David et al., 1995).

Crystal Structures and Biological Activity

  • Crystal structures of compounds related to N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide, such as various dihydropyridine derivatives, have been determined, revealing insights into their conformation and potential correlation with biological activity (Triggle et al., 1980).

Synthesis and Characterization

  • Various nitrophenyl-group-containing heterocycles, which include structures related to N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide, have been synthesized and characterized for their potential anticancer activity and antioxidant properties (Sayed et al., 2021).

Interaction with DNA and Bacterial Cells

  • Some polymers containing nitrophenyl derivatives have been explored for their ability to interact with DNA and bacterial cells, demonstrating the potential biomedical applications of these compounds (Sobolčiak et al., 2013).

Cyclooxygenase-2 Inhibition

  • Research into compounds structurally similar to N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide has investigated their potential as inhibitors of the cyclooxygenase-2 enzyme, which is relevant in the context of anti-inflammatory and cancer research (Al-Hourani et al., 2016).

Safety And Hazards

This compound is labeled as an irritant . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, it is advised to wear respiratory protection .

properties

IUPAC Name

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSZPRPVHOOMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447701
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide

CAS RN

39263-34-8
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-nitrobenzonitrile (30.0 g, 184 mmol) and dimethoxy-N,N-dimethylmethanamine (29.6 mL, 223 mmol) was heated to 100° C. for 2 hours. The reaction mixture was concentrated under reduced pressure and dissolved in dichloromethane. The solution was run through a silica plug washing the plug with ethyl acetate. The filtrate was concentrated under reduced pressure, stirred with ether and filtered to provide the product (35.0 g, 87%) as yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A 40.8 g portion of 5-nitro-anthranilonitrile and 40 ml of N, N-dimethylformamide dimethyl acetal were heated on a steam bath for 2 hours. The solvents were removed at reduced pressure and the residue was taken up in methylene chloride. After passing this solution through Magnesol the solvent was removed. After washing with ether 50.8 g of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

—Fifteen grams of 5-nitroanthranilonitrile (compound 1, 92 mmol) was added to 25 ml of N,N-dimethylformamide in 200 ml of chloroform and the reaction mixture was heated under reflux for 5 hrs at 170° C. After cooling the reaction mixture at room temperature for 30 min and at 4° C. for 1 hr, the solid residue was washed with diethyl ether to give 19.23 g of compound 2 (yield, 96%). 1H-NMR (300 MHz, d6-DMSO): δ 8.48 (s, 1H), 8.27 (s, 1H), 7.38 (s, 1H), 3.06 (s, 3H), 3.17 (s, 3H).
Quantity
92 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Patel, M Palkar, R Karpoormath - Chemistry & Biodiversity, 2020 - Wiley Online Library
Drug resistance tuberculosis is one of the challenging tasks that dictates the desperate need for the development of new antitubercular agents which operate via novel modes of action. …
Number of citations: 9 onlinelibrary.wiley.com
D Li, Y Tu, K Jin, L Duan, Y Hong, J Xu… - Journal of Medicinal …, 2022 - ACS Publications
Small-molecule irreversible tyrosine kinase inhibitors as high potent agents have led to improvements in disease-free and overall survival in patients with HER2-amplified cancer. The …
Number of citations: 1 pubs.acs.org

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